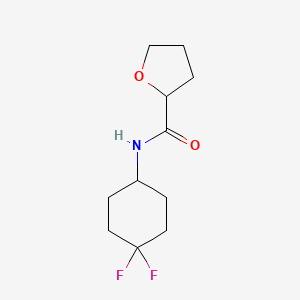

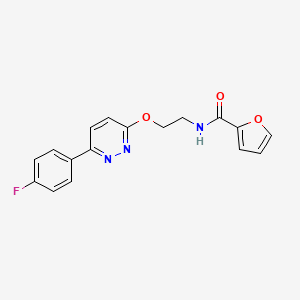

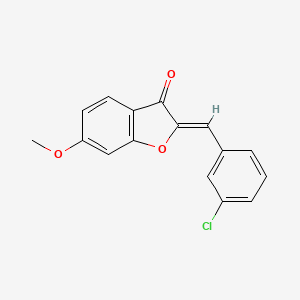

![molecular formula C7H3N3O2 B2520913 2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile CAS No. 890092-25-8](/img/structure/B2520913.png)

2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile” is a chemical compound . It is a fragment of many biologically active natural compounds such as ergot alkaloids, antibiotics, amino acids, and a wide class of pharmacologically active substances .

Synthesis Analysis

The synthesis of 6-substituted polycarbonitrile derivatives of 3-azabicyclo[3.1.0]hexane has been reported . The key step in the synthesis was the photochemical decomposition of CHF2-substituted pyrazolines .Molecular Structure Analysis

The molecular formula of “2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile” is C7H3N3O2 . The molecular weight is 161.12 .Chemical Reactions Analysis

The antiproliferative activity of 6-substituted polycarbonitrile derivatives of 3-azabicyclo[3.1.0]hexane was studied . It was established that the activity of the substances was directly related to the presence of a 6-substituent .Aplicaciones Científicas De Investigación

Synthesis Processes

The synthesis of 2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile and its derivatives has been a subject of interest in organic chemistry. One study details the synthesis of 6-Aryl-2-amino-4-(dicyanomethylidene)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles, which are closely related to the target compound, by treating amino-aryl derivatives with sulfuric acid in acetic acid (Bardasov, Alekseeva, & Ershov, 2019). Another related study explored the reaction of similar compounds with primary and secondary amines to form alkylamino derivatives (Bardasov, Alekseeva, Mikhailov, & Ershov, 2020).

Potential Applications

A study on the antiproliferative activity of 6-substituted polycarbonitrile derivatives of 3-azabicyclo[3.1.0]hexane, a structurally similar compound, found no significant antiproliferative activity, suggesting potential applications as antitussive and hypoglycemic drugs (Bardasov, Alekseeva, Ershov, & Mar'yasov, 2020).

Chemical Reactions and Properties

The compound's reactivity has been explored in various studies. For instance, a research on the base-promoted synthesis of nitrile-substituted cyclopropanes revealed a method for the general synthesis of dinitrile-substituted cyclopropanes, confirming the preliminary application of this method in the synthesis of the 2,4-dioxo-3-azabicyclo[3.1.0]hexane scaffold (Ye, Xu, Bai, Zhang, Wang, Qian, & Chen, 2022). Another study focused on the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, leading to the synthesis of new diazaspiro derivatives (Khrustaleva, Frolov, Dotsenko, Aksenov, Aksenova, Krivokolysko, & Krivokolysko, 2018).

Mecanismo De Acción

The spectrum of activity of “2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile” is due to a variety of biological targets for this type of compounds, e.g., serotonin 5-HT and μ-opioid (CP-886,087) receptors, various enzymes (histone deacetylase, CHR-3996, dipeptidyl peptidase-IV), and proteins (poly-L-proline type II peptide) .

Propiedades

IUPAC Name |

2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O2/c8-2-6-1-7(6,3-9)5(12)10-4(6)11/h1H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZYXZZEDIFHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(C1(C(=O)NC2=O)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

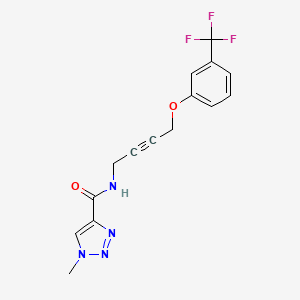

![N-(3-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2520831.png)

![1-(2-Fluorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2520845.png)

![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine](/img/structure/B2520849.png)